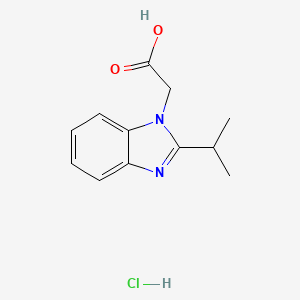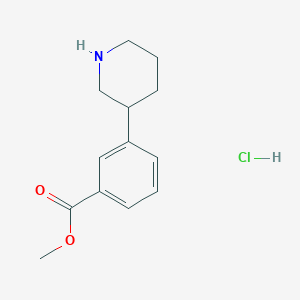![molecular formula C17H30N2O B1389120 N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine CAS No. 1040686-15-4](/img/structure/B1389120.png)
N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine typically involves the reaction of N1,N1-diethyl-1,2-ethanediamine with 2-(3-methylphenoxy)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylene diamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and ethylene diamine moieties.
Reduction: Reduced forms of the ethylene diamine moiety.
Substitution: Substituted derivatives at the ethylene diamine moiety.
Wissenschaftliche Forschungsanwendungen
N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine is primarily used in proteomics research. It is utilized as a reagent for the modification of proteins and peptides, aiding in the study of protein-protein interactions, protein folding, and enzyme activity . Additionally, it may be used in the development of novel therapeutic agents and in the study of biological pathways .
Wirkmechanismus
The mechanism of action of N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the structure and function of these targets, leading to changes in their activity and interactions. The exact molecular pathways involved depend on the specific application and target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N2-diphenylacenaphthylene-1,2-diimines
- N1,N1-diethyl-N2-[2-(3-chlorophenoxy)butyl]-1,2-ethanediamine
- N1,N1-diethyl-N2-[2-(4-methylphenoxy)butyl]-1,2-ethanediamine
Uniqueness
N1,N1-diethyl-N2-[2-(3-methylphenoxy)butyl]-1,2-ethanediamine is unique due to its specific phenoxy and ethylene diamine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in proteomics research and the study of protein interactions .
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-[2-(3-methylphenoxy)butyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-5-16(14-18-11-12-19(6-2)7-3)20-17-10-8-9-15(4)13-17/h8-10,13,16,18H,5-7,11-12,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBFYOXAKSLRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCCN(CC)CC)OC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















